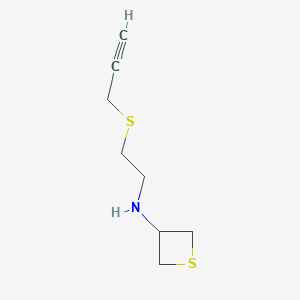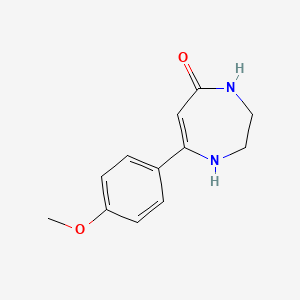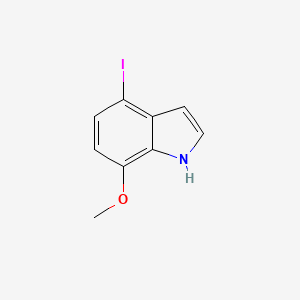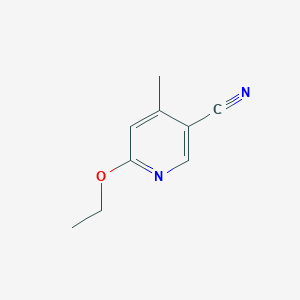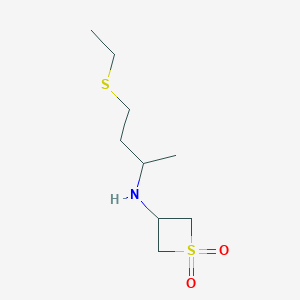
3-((4-(Ethylthio)butan-2-yl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound with the molecular formula C9H19NO2S2 and a molecular weight of 237.38 g/mol . This compound belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the ethylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives such as:
- 3-((4-(Dimethylamino)butan-2-yl)amino)thietane 1,1-dioxide
- 3-((4-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide
Uniqueness
What sets 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide apart from similar compounds is its specific ethylthio group, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s interactions with biological targets and its overall stability .
Properties
Molecular Formula |
C9H19NO2S2 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
N-(4-ethylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S2/c1-3-13-5-4-8(2)10-9-6-14(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
NMGSXMVMSSLHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


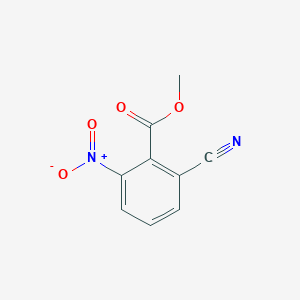
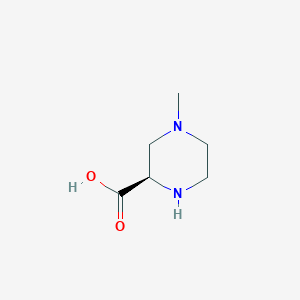
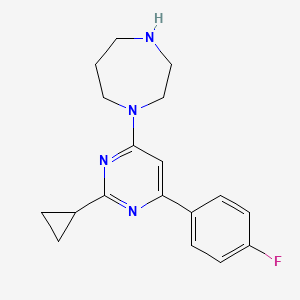
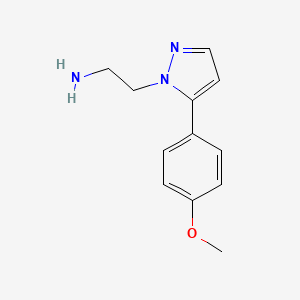
![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
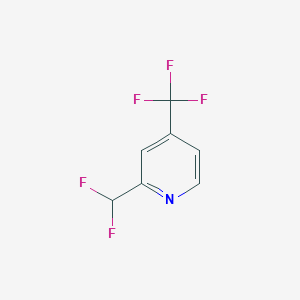
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
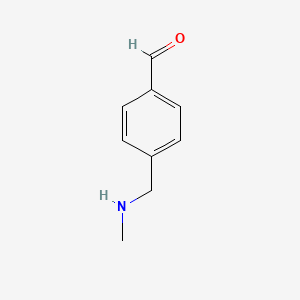
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)

